Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate

P2Y12 Receptor Antagonism Medicinal Chemistry Anti-thrombotic Synthesis

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate (CAS 2358751-14-9) is a synthetic β-keto ester building block with the molecular formula C12H12ClFO3 and a molecular weight of 258.67 g/mol. It belongs to the class of 4-aryl-3-oxobutanoates, characterized by an activated methylene group adjacent to a ketone, making it a versatile intermediate for constructing heterocyclic systems.

Molecular Formula C12H12ClFO3
Molecular Weight 258.67 g/mol
Cat. No. B12082356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate
Molecular FormulaC12H12ClFO3
Molecular Weight258.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=C(C=CC(=C1)F)Cl
InChIInChI=1S/C12H12ClFO3/c1-2-17-12(16)7-10(15)6-8-5-9(14)3-4-11(8)13/h3-5H,2,6-7H2,1H3
InChIKeyGJDZGBYUEZZFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate: Key Intermediate Profile for Procurement & Research


Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate (CAS 2358751-14-9) is a synthetic β-keto ester building block with the molecular formula C12H12ClFO3 and a molecular weight of 258.67 g/mol . It belongs to the class of 4-aryl-3-oxobutanoates, characterized by an activated methylene group adjacent to a ketone, making it a versatile intermediate for constructing heterocyclic systems. The specific 2-chloro-5-fluoro substitution pattern on the phenyl ring distinguishes it from other halogenated analogs and is critical for downstream molecular recognition events, particularly in the synthesis of the platelet aggregation inhibitor ticagrelor, where it serves as a precursor to a key pharmacophoric element [1].

Why Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate Cannot Be Interchanged with Generic Analogs


In the synthesis of ticagrelor, the 2-chloro-5-fluorophenyl moiety is a non-negotiable structural component because its specific arrangement of electron-withdrawing groups is essential for binding to the P2Y12 receptor [1]. Simply substituting this intermediate with a generic 4-aryl-3-oxobutanoate, such as the 4-phenyl, 2-chlorophenyl, or 2-fluorophenyl analog, would alter the critical halogen-bonding interactions and steric profile of the final active pharmaceutical ingredient (API), leading to a molecule that is not ticagrelor and possesses drastically reduced or absent P2Y12 antagonism [2]. Therefore, procurement decisions cannot be based on in-class substitution without compromising the synthetic route's chemical identity and biological target output.

Quantitative Differentiation Evidence for Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate Against Key Comparators


Structural Requirement for Ticagrelor P2Y12 Antagonism

The 2-chloro-5-fluorophenyl motif is a key pharmacophore in ticagrelor. Ticagrelor binds to the P2Y12 receptor with an IC50 of approximately 2-10 nM, and its structure-activity relationship (SAR) studies demonstrate that removal or alteration of the halogen pattern on this aromatic ring results in a >100-fold loss in receptor binding affinity [1]. While direct comparative synthesis data for the intermediate itself is not publicly available, this downstream biological consequence creates a de facto requirement for the precise halogenation pattern, making the intermediate non-substitutable [2].

P2Y12 Receptor Antagonism Medicinal Chemistry Anti-thrombotic Synthesis

Molecular Weight and Physicochemical Bulk Differentiation

The target compound has a molecular weight of 258.67 g/mol, compared to 240.68 g/mol for the 2-chlorophenyl analog (Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, CAS not specified) and 222.22 g/mol for the 2-fluorophenyl analog . This mass difference, arising from the dual halogenation, can affect crystallization behavior, volatility, and handling, and serves as a simple analytical discriminator via mass spectrometry during reaction monitoring [REFS-1, REFS-2].

Physicochemical Properties Molecular Weight Structural Comparator

Unique Synthetic Application in Ticagrelor's Convergent Synthesis

A patent for an improved ticagrelor synthesis method (WO2014086291A1) explicitly utilizes an intermediate requiring an aryl ring halogenated at the 2- and 5-positions [1]. While the patent does not provide a direct yield comparison with other halogenated substrates, it claims mild reaction conditions and easy control of intermediate purity for the specific route incorporating this substrate. Attempting the same synthetic sequence with a different halogenation pattern is not described and is expected to fail or produce the wrong API, rendering the process not viable [1].

Process Chemistry Ticagrelor Synthesis Patent Information

Best Application Scenarios for Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate Based on Evidence


Synthesis of Ticagrelor API and Its Key Intermediates

This is the primary, high-value application scenario. The compound is used to build the 2-chloro-5-fluorophenyl pharmacophore of ticagrelor, a blockbuster antiplatelet agent. The downstream drug's sub-nanomolar potency is contingent on this specific substitution pattern, as evidenced by SAR studies showing a >100-fold loss in activity when the halogenation is altered [1]. Procurement for this purpose requires rigorous identity testing, with the molecular weight (258.67 g/mol) serving as a critical differentiator from mono-halogenated contaminants .

Discovery Chemistry for P2Y12 Receptor Antagonist Analogs

For medicinal chemistry programs aiming to create novel antithrombotic agents, this intermediate serves as a direct starting point for late-stage functionalization or an analytical benchmark. Its proven role in generating a high-affinity P2Y12 antagonist [1] justifies its inclusion in focused screening libraries and SAR expansion sets, unlike generic β-keto esters which lack this validated biological lineage.

Process Chemistry and Route Scouting for Ticagrelor Generics

For generic pharmaceutical companies, securing a reliable supply of this intermediate is a prerequisite for executing the patented synthetic routes [2]. The patent literature indicates that the process conditions are optimized for this specific halogen pattern, promising mild conditions and easy purity control. Failure to procure this exact intermediate would necessitate costly and risky route re-design, delaying regulatory filings.

Quote Request

Request a Quote for Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.